molecular formula C8H5F2NO4 B1420465 2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS No. 206360-56-7

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Cat. No. B1420465
M. Wt: 217.13 g/mol
InChI Key: RZESONLWCQFNHX-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(4-nitrophenyl)acetic acid” is a heterocyclic organic compound . It has a molecular formula of C8H5F2NO4 .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(4-nitrophenyl)acetic acid” consists of a benzene ring with a nitro group and two fluorine atoms attached to it . The exact mass of the molecule is 217.01900 .


Physical And Chemical Properties Analysis

The predicted boiling point of “2,2-Difluoro-2-(4-nitrophenyl)acetic acid” is 361.2±42.0 °C and its predicted density is 1.545±0.06 g/cm3 . The pKa value is predicted to be 0.78±0.10 .

Scientific Research Applications

Synthesis and Derivatives

2,2-Difluoro-2-(4-nitrophenyl)acetic acid has been explored for its utility in synthesizing various chemical compounds. For instance, it's used in the synthesis of tetrafluorobutanoic acid derivatives, which have potential applications in medicinal chemistry (Buss, Coe, & Tatlow, 1998). Additionally, its derivative, 3,3-difluorochlorambucil, demonstrates the modification and development of anti-cancer drugs, showcasing the acid's role in pharmaceutical research (Buss, Coe, & Tatlow, 1986).

Protecting Groups in Organic Chemistry

The (2-nitrophenyl)acetyl (NPAc) group, derived from 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, is utilized as a protecting group for hydroxyl functions in organic synthesis. This group is significant for its stability under various reaction conditions and selective removal capabilities, which is crucial in complex organic synthesis processes (Daragics & Fügedi, 2010).

Reaction Mechanisms and Kinetics

The acid's derivatives are also studied for their reaction mechanisms and kinetics. For instance, research on the reaction of primary and secondary amines with related difluoro-compounds contributes to the understanding of nucleophilic reactions in organic chemistry (Leffek & Maciejewska, 1986).

Material Science and Chemosensors

In material science, derivatives of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid are utilized in the development of metal-organic frameworks (MOFs) for applications like the detection of hydrogen sulfide in aqueous media. This showcases the acid's role in developing advanced materials for chemical sensing (Ghosh & Biswas, 2021).

Surface Chemistry

The acid is also used in studies related to surface chemistry, particularly in the grafting of nitrophenyl groups on various surfaces. This research has implications in fields like material coating and surface modification technologies (Adenier et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 hazard symbol and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

“2,2-Difluoro-2-(4-nitrophenyl)acetic acid” is currently used for research purposes . The future directions of this compound will depend on the outcomes of ongoing research and development efforts.

properties

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESONLWCQFNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674825
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

CAS RN

206360-56-7
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2,2-difluoro-2-(4-nitrophenyl)acetic acid ethyl ester (Compound 2b; 147 mg, 0.6 mmol) and 1N NaOH solution (3 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 19 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2,2-difluoro-2-(4-nitrophenyl)acetic acid (Compound 4b) was obtained with a yield of 93%.
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147 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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